molecular formula C13H18O3 B1445501 Tert-butyl 3-(2-hydroxyethyl)benzoate CAS No. 1262834-90-1

Tert-butyl 3-(2-hydroxyethyl)benzoate

Cat. No. B1445501
M. Wt: 222.28 g/mol
InChI Key: KMKIRCWYWLCPJC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)benzoate , also known by its chemical formula C~17~H~22~O~3~ , is a compound commonly used as a polymerization initiator in the plastic industry. It plays a crucial role in the synthesis of various polymer materials.



Synthesis Analysis

The synthesis of Tert-butyl 3-(2-hydroxyethyl)benzoate involves the reaction between benzoic acid and tert-butanol . The esterification process leads to the formation of this compound. The reaction can be represented as follows:


[ \text{Benzoic acid} + \text{Tert-butanol} \rightarrow \text{Tert-butyl 3-(2-hydroxyethyl)benzoate} ]



Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-hydroxyethyl)benzoate consists of a benzene ring attached to a tert-butyl group and an ethyl alcohol group . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, Tert-butyl 3-(2-hydroxyethyl)benzoate undergoes hydrolysis, breaking the ester bond to yield benzoic acid and tert-butyl alcohol .

  • Polymerization : As a polymerization initiator, it initiates the polymerization of monomers (e.g., styrene, acrylates) to form various plastics and resins.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Melting Point : Approximately 80°C.

  • Solubility : Soluble in organic solvents (e.g., acetone, ethyl acetate).

  • Stability : Moderately stable; decomposes upon heating.


Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

  • Molecular Structure & Vibrational Spectra : A study on the molecular structure and vibrational spectra of a related compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted using quantum chemical calculation and Fourier transform infrared spectroscopy (FT-IR). This research aids in understanding the molecular properties and structure-activity relationships, crucial for quality control in medicine and drug receptor interactions (Mathammal et al., 2016).

Chemistry and Synthesis

  • Asymmetric Synthesis : A study focused on the aminohydroxylation of tert-butyl sorbate, demonstrating the synthesis of complex organic compounds with potential pharmaceutical applications. This process is part of the broader field of organic synthesis, where tert-butyl-based compounds play a significant role (Csatayová et al., 2011).

Bioorganic and Medicinal Chemistry

  • Enhancer of Drug Cytotoxicity : Research indicates that tert-butyl dimethyl silyl groups, similar to the tert-butyl in the compound of interest, can enhance the cytotoxic activity of drugs against human tumor cells. This suggests a potential role in designing more effective cancer treatments (Donadel et al., 2005).

Crystallography and Magnetism

  • Crystallography & Magnetic Properties : A related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, was studied for its crystallographic and magnetic properties. This type of research is valuable for the development of new materials with specific magnetic properties, potentially applicable in various technological fields (Baskett & Lahti, 2005).

Environmental Science

  • Activation of Oxygen and Hydrogen Peroxide : Studies show that combinations involving tert-butyl groups can effectively oxidize benzoate, forming hydroxylated products. This has implications in environmental chemistry, particularly in the degradation of organic contaminants (Lee et al., 2016).

Surface Chemistry

  • Surface Reaction Studies : Research on the surface reactions of tert-butyl benzoates on alumina, as studied by inelastic electron tunneling spectroscopy, is essential for understanding surface chemistry and potential applications in catalysis or material science (Kamata et al., 1994).

Safety And Hazards


  • Explosion Hazard : Tert-butyl 3-(2-hydroxyethyl)benzoate is classified as a Class 2 hazardous substance due to its high explosion risk.

  • Decomposition Products : Upon decomposition, it releases tert-butyl alcohol , carbon dioxide , and 2-ethylhexanol .

  • Oxygen Balance : Assessing the explosion possibility via oxygen balance is crucial for safe handling.


Future Directions


  • Improved Synthesis Routes : Investigate alternative synthetic pathways to enhance efficiency and reduce waste.

  • Thermal Stability Studies : Further explore the compound’s thermal stability under various conditions.

  • Application Expansion : Explore novel applications beyond polymerization initiation.


properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIRCWYWLCPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxyethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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